molecular formula C37H29N3O3S B075343 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate CAS No. 1324-76-1

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

Cat. No. B075343
CAS RN: 1324-76-1
M. Wt: 595.7 g/mol
InChI Key: MRBZZOCCHHNQBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves proton transfer reactions with strong organic acids leading to the formation of diazo-dye precursors and other complex derivatives. For example, compounds formed by the reaction of aniline yellow with 5-sulfosalicylic acid and benzenesulfonic acid exhibit interesting structural characteristics due to proton transfer and nontransfer mechanisms (Smith et al., 2009). Additionally, other synthesis methods involve copper-mediated coupling of dibromoalkenes with nitrogen nucleophiles leading to the formation of ynamides, highlighting the versatility of synthesis approaches for similar compounds (Coste et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through crystallography, revealing features such as hydrogen bonding, crystal packing, and intermolecular interactions. These structures often display complex hydrogen-bonding networks and crystal packing motifs that contribute to their observed physical and chemical properties. For instance, the analysis of proton-transfer compounds reveals a three-dimensional framework structure, with specific hydrogen bonding contributing to the observed dichroic properties (Smith et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their molecular structure and the presence of various functional groups. Reactions such as photolysis and interactions with organic acids or bases demonstrate the reactivity and potential applications of these molecules. For example, the photolysis of methyl benzenesulfonate in methanol suggests a significant singlet participation, indicating photochemical reactivity and potential for further chemical transformations (Izawa & Kuromiya, 1975).

Physical Properties Analysis

The physical properties, such as crystallinity, solubility, and thermal stability, are determined by the molecular structure and intermolecular interactions. The crystal structure analysis provides insights into the arrangement of molecules in the solid state, which affects their physical properties. The dichroic crystals of benzenesulfonate compounds, for example, show how molecular orientation affects the observed color and physical appearance (Smith et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical species, and photochemical behavior, are key to understanding the applications and behavior of these compounds in various environments. The interaction with strong organic acids and the resulting proton transfer mechanisms highlight the compound's acidity and reactivity, which are crucial for its applications in dye synthesis and other chemical processes (Smith et al., 2009).

Scientific Research Applications

Photocatalytic Degradation Studies

One of the significant applications of this compound lies in its use in photocatalytic degradation studies. For instance, research on the degradation of methyl blue, a triphenyl methane dye, using silver ion-doped titania highlighted the efficacy of compounds like 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate in photocatalytic processes. This study showed that silver ion-doped micro-TiO2 was more efficient than undoped micro-TiO2 in the degradation process, and the compound was one of the key elements in achieving higher efficiency (Sahoo & Gupta, 2015).

Antimicrobial and Antitumor Activities

This compound has also been utilized in the synthesis and study of novel compounds with potential antimicrobial and antitumor activities. For example, research on quinazolinone derivatives, which involved the use of similar benzenesulfonate compounds, demonstrated significant antimicrobial activity. These studies are crucial in the ongoing quest for new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, compounds like 4-hydrazinylphenyl benzenesulfonate showed promising results against breast cancer cell lines, indicating the potential of such compounds in cancer research (Prasetiawati et al., 2022).

Photolysis Studies

Research on the photolysis of related compounds like methyl benzenesulfonate in methanol has also been conducted. These studies contribute to our understanding of the chemical behavior of such compounds under light exposure, which is relevant for various applications in chemical synthesis and environmental studies (Izawa & Kuromiya, 1975).

Environmental Impact Studies

There's research on the environmental impact of compounds like 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate. Studies on the biodegradation of dyes, such as the degradation of methyl orange by fungi in the presence of bacteria, involve compounds with similar structures. These studies are crucial for understanding how such compounds interact with the environment and can be degraded or transformed (Purnomo et al., 2021).

Safety And Hazards

This compound may be harmful in contact with skin, if swallowed, or if inhaled. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

properties

CAS RN

1324-76-1

Product Name

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

Molecular Formula

C37H29N3O3S

Molecular Weight

595.7 g/mol

IUPAC Name

4-[4-[(4-anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

InChI

InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43)

InChI Key

MRBZZOCCHHNQBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-]

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

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